1-Fluoro-4-nitro-2-(trifluoromethoxy)benzene
Overview
Description
1-Fluoro-4-nitro-2-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H3F4NO3 It is characterized by the presence of a fluorine atom, a nitro group, and a trifluoromethoxy group attached to a benzene ring
Preparation Methods
The synthesis of 1-Fluoro-4-nitro-2-(trifluoromethoxy)benzene typically involves the nitration of 1-fluoro-2-(trifluoromethoxy)benzene. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperatures to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity of the final product .
Chemical Reactions Analysis
1-Fluoro-4-nitro-2-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the nitro and trifluoromethoxy groups. Common reagents include sodium methoxide and potassium tert-butoxide.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions, particularly at the fluorine-substituted position, using strong oxidizing agents like potassium permanganate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-fluoro-4-amino-2-(trifluoromethoxy)benzene .
Scientific Research Applications
1-Fluoro-4-nitro-2-(trifluoromethoxy)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use as a precursor in the synthesis of novel therapeutic agents.
Mechanism of Action
The mechanism by which 1-Fluoro-4-nitro-2-(trifluoromethoxy)benzene exerts its effects is primarily through its interactions with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to potential antimicrobial and cytotoxic effects. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its overall bioavailability .
Comparison with Similar Compounds
1-Fluoro-4-nitro-2-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:
1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene: Differing only in the position of the nitro group, this compound exhibits similar chemical properties but may have different reactivity and applications.
4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene: Another positional isomer with distinct reactivity patterns.
3-Chloro-4-fluoronitrobenzene: This compound contains a chlorine atom instead of a trifluoromethoxy group, leading to different chemical behavior and applications.
Properties
IUPAC Name |
1-fluoro-4-nitro-2-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO3/c8-5-2-1-4(12(13)14)3-6(5)15-7(9,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFPPICVTBQONY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])OC(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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